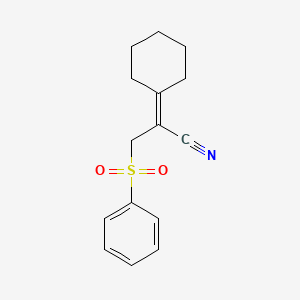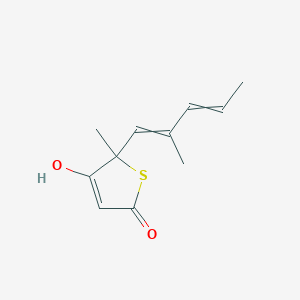
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a dienyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.
Introduction of the hydroxy group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Addition of the dienyl side chain: This could be done through a series of alkylation and dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl and dienyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated thiophenes, alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy and dienyl groups could play a role in these interactions by forming hydrogen bonds or participating in electron transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2-Methylthiophene: A simpler derivative with a methyl group.
5-Hydroxythiophene: A derivative with a hydroxy group.
Uniqueness
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one is unique due to its combination of functional groups and the presence of a dienyl side chain, which may confer specific chemical and biological properties not found in simpler thiophene derivatives.
Eigenschaften
CAS-Nummer |
646517-39-7 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
4-hydroxy-5-methyl-5-(2-methylpenta-1,3-dienyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-4-5-8(2)7-11(3)9(12)6-10(13)14-11/h4-7,12H,1-3H3 |
InChI-Schlüssel |
JWHVNOCFGQWERO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=CC1(C(=CC(=O)S1)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
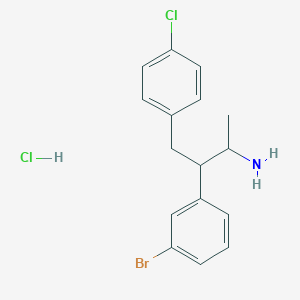
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
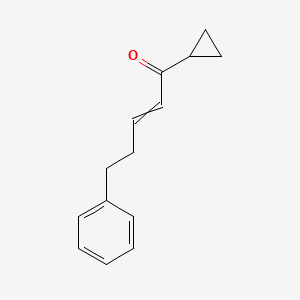
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)

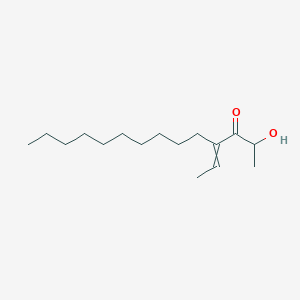
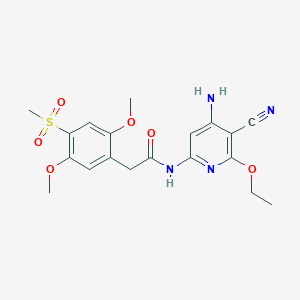
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)

